Cas no 90869-70-8 (2-chloro-N-(2-phenoxyethyl)acetamide)

2-Chloro-N-(2-phenoxyethyl)acetamide is a chloroacetamide derivative with applications in organic synthesis and agrochemical research. Its structure combines a phenoxyethyl moiety with a reactive chloroacetamide group, making it a versatile intermediate for the preparation of herbicides, pharmaceuticals, and other specialty chemicals. The compound exhibits favorable reactivity in nucleophilic substitution reactions, enabling efficient derivatization. Its stability under standard storage conditions and well-defined purity profile ensure consistent performance in synthetic workflows. Researchers value this compound for its role in developing novel active ingredients, particularly in crop protection chemistry. The presence of both ether and amide functionalities contributes to its utility in structure-activity relationship studies.
2-chloro-N-(2-phenoxyethyl)acetamide structure
90869-70-8 structure
Product name:2-chloro-N-(2-phenoxyethyl)acetamide
CAS No:90869-70-8
MF:C10H12ClNO2
MW:213.660781860352
CID:844532
PubChem ID:2317154

2-chloro-N-(2-phenoxyethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(2-phenoxyethyl)acetamide
    • 2-Chloro-N-(2-phenoxy-ethyl)-acetamide
    • EN300-12534
    • SR-01000325154-1
    • F2158-1357
    • VS-08215
    • Z56755199
    • AKOS000418351
    • J-509060
    • CS-0225952
    • 90869-70-8
    • MFCD02366631
    • SR-01000325154
    • STL376969
    • G32708
    • acetamide, 2-chloro-N-(2-phenoxyethyl)-
    • ALBB-026177
    • BBL026127
    • MDL: MFCD02366631
    • Inchi: InChI=1S/C10H12ClNO2/c11-8-10(13)12-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
    • InChI Key: KHBCOAPBKVRSFB-UHFFFAOYSA-N
    • SMILES: ClCC(NCCOC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 213.0556563g/mol
  • Monoisotopic Mass: 213.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.3Ų

2-chloro-N-(2-phenoxyethyl)acetamide Security Information

2-chloro-N-(2-phenoxyethyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C377445-250mg
2-chloro-N-(2-phenoxyethyl)acetamide
90869-70-8
250mg
$ 210.00 2022-04-01
Enamine
EN300-12534-0.25g
2-chloro-N-(2-phenoxyethyl)acetamide
90869-70-8 95%
0.25g
$84.0 2023-11-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
018570-500mg
2-Chloro-N-(2-phenoxy-ethyl)-acetamide
90869-70-8
500mg
1672.0CNY 2021-07-13
TRC
C377445-50mg
2-chloro-N-(2-phenoxyethyl)acetamide
90869-70-8
50mg
$ 65.00 2022-04-01
Enamine
EN300-12534-5.0g
2-chloro-N-(2-phenoxyethyl)acetamide
90869-70-8 95%
5g
$592.0 2023-05-01
Enamine
EN300-12534-250mg
2-chloro-N-(2-phenoxyethyl)acetamide
90869-70-8 95.0%
250mg
$84.0 2023-10-02
Enamine
EN300-12534-5000mg
2-chloro-N-(2-phenoxyethyl)acetamide
90869-70-8 95.0%
5000mg
$592.0 2023-10-02
Enamine
EN300-12534-10g
2-chloro-N-(2-phenoxyethyl)acetamide
90869-70-8 95%
10g
$955.0 2023-11-13
A2B Chem LLC
AH83536-10g
2-Chloro-n-(2-phenoxyethyl)acetamide
90869-70-8 95%
10g
$1041.00 2024-05-20
Enamine
EN300-12534-50mg
2-chloro-N-(2-phenoxyethyl)acetamide
90869-70-8 95.0%
50mg
$40.0 2023-10-02

Additional information on 2-chloro-N-(2-phenoxyethyl)acetamide

Introduction to 2-chloro-N-(2-phenoxyethyl)acetamide (CAS No. 90869-70-8)

2-chloro-N-(2-phenoxyethyl)acetamide, identified by its Chemical Abstracts Service (CAS) number 90869-70-8, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its versatile applications in the synthesis of bioactive molecules and its potential role in drug development. The structural features of this amide derivative, particularly the presence of a chloro group and a phenoxyethyl side chain, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

The molecular structure of 2-chloro-N-(2-phenoxyethyl)acetamide consists of an acetamide core substituted with a chloro group at the second carbon and a 2-phenoxyethyl moiety at the nitrogen atom. This configuration imparts distinct electronic and steric properties, enabling its use in various chemical transformations. The chloro group, for instance, is a well-known leaving group in nucleophilic substitution reactions, while the phenoxyethyl chain introduces hydrophobicity and potential interactions with biological targets.

In recent years, there has been growing interest in the development of novel pharmacophores that can modulate biological pathways effectively. 2-chloro-N-(2-phenoxyethyl)acetamide has emerged as a key intermediate in the synthesis of molecules targeting neurological disorders, inflammatory conditions, and infectious diseases. Its ability to serve as a precursor for more complex structures has made it a favorite among medicinal chemists.

One of the most compelling aspects of 2-chloro-N-(2-phenoxyethyl)acetamide is its role in the development of small-molecule inhibitors. These inhibitors are designed to interact with specific enzymes or receptors, thereby modulating cellular processes. For example, derivatives of this compound have been explored as potential treatments for Alzheimer's disease, where they aim to inhibit the aggregation of amyloid-beta peptides. The phenoxyethyl side chain, in particular, has been shown to enhance binding affinity by optimizing interactions with target proteins.

The synthesis of 2-chloro-N-(2-phenoxyethyl)acetamide typically involves multi-step organic reactions, starting from readily available precursors such as 2-chloroacetonitrile and phenol derivatives. The introduction of the phenoxyethyl group often requires careful consideration of reaction conditions to ensure high yield and purity. Advances in catalytic methods have recently enabled more efficient synthetic routes, reducing the environmental impact and cost associated with its production.

Recent studies have also highlighted the importance of stereochemistry in the biological activity of amide derivatives. The configuration around the chiral center introduced by the phenoxyethyl group can significantly influence how these molecules interact with biological targets. As a result, researchers are increasingly focusing on developing enantioselective synthetic methods to produce optically pure forms of 2-chloro-N-(2-phenoxyethyl)acetamide. Such advancements are crucial for improving drug efficacy and minimizing side effects.

The pharmaceutical industry has been particularly interested in leveraging the structural diversity offered by compounds like 2-chloro-N-(2-phenoxyethyl)acetamide. By modifying its core structure or introducing additional functional groups, chemists can generate libraries of compounds for high-throughput screening. This approach has led to the discovery of several promising candidates that are currently undergoing further investigation in clinical trials.

In conclusion, 2-chloro-N-(2-phenoxyethyl)acetamide (CAS No. 90869-70-8) represents a fascinating compound with significant potential in drug development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutics. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of pharmaceutical innovation for years to come.

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